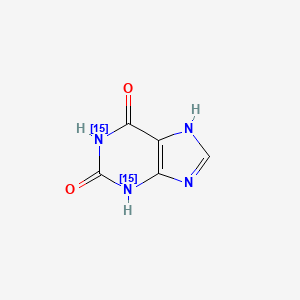

Xanthine-15N2

説明

特性

分子式 |

C5H4N4O2 |

|---|---|

分子量 |

154.10 g/mol |

IUPAC名 |

3,7-dihydropurine-2,6-dione |

InChI |

InChI=1S/C5H4N4O2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11)/i8+1,9+1 |

InChIキー |

LRFVTYWOQMYALW-IOOOXAEESA-N |

異性体SMILES |

C1=NC2=C(N1)C(=O)[15NH]C(=O)[15NH]2 |

正規SMILES |

C1=NC2=C(N1)C(=O)NC(=O)N2 |

製品の起源 |

United States |

Foundational & Exploratory

Synthesis and Isotopic Labeling of Xanthine-1,3-¹⁵N₂: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and isotopic labeling of Xanthine-1,3-¹⁵N₂, a critical tool in metabolic research, drug development, and clinical diagnostics. The inclusion of stable isotopes allows for precise tracing and quantification in biological systems, offering invaluable insights into the pharmacokinetics and pharmacodynamics of xanthine and its derivatives.

Introduction

Xanthine, a purine base, is a key intermediate in nucleotide metabolism and the precursor to uric acid. Its derivatives, such as caffeine and theophylline, are widely used therapeutic agents. The synthesis of isotopically labeled xanthine, particularly with ¹⁵N at the 1 and 3 positions of the pyrimidine ring, enables detailed investigation of its metabolic fate and the mechanism of action of related drugs through mass spectrometry and NMR spectroscopy. This guide outlines a robust synthetic pathway based on the well-established Traube purine synthesis, starting from commercially available ¹⁵N-labeled precursors.

Synthetic Pathway Overview

The synthesis of Xanthine-1,3-¹⁵N₂ is achieved through a multi-step process, beginning with the commercially available [1,3-¹⁵N₂]uracil. The core of this synthesis involves the formation of a 5,6-diaminouracil intermediate, followed by cyclization to construct the imidazole ring of the xanthine molecule.

Experimental Protocols

The following protocols are based on established methods for purine synthesis, adapted for the preparation of ¹⁵N-labeled xanthine.

Step 1: Synthesis of [1,3-¹⁵N₂]-6-amino-5-nitrosouracil

This step involves the nitrosation of the starting material, [1,3-¹⁵N₂]uracil, at the C5 position.

Materials:

-

[1,3-¹⁵N₂]Uracil (98% isotopic purity)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), 1 N

-

Distilled water

-

Ice bath

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.0 g of [1,3-¹⁵N₂]uracil in 25 mL of 1 N HCl.

-

Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

-

In a separate beaker, dissolve 0.65 g of sodium nitrite in 5 mL of distilled water.

-

Add the sodium nitrite solution dropwise to the uracil suspension over a period of 30 minutes, maintaining the temperature below 5 °C. The suspension will gradually turn into a deep reddish-purple slurry.

-

Continue stirring the reaction mixture in the ice bath for an additional 2 hours.

-

Collect the precipitated product by vacuum filtration through a Büchner funnel.

-

Wash the solid with two 15 mL portions of cold distilled water, followed by one 10 mL portion of cold ethanol.

-

Dry the product, [1,3-¹⁵N₂]-6-amino-5-nitrosouracil, in a vacuum oven at 50 °C overnight.

Step 2: Synthesis of [1,3-¹⁵N₂]-5,6-diaminouracil

The nitroso group of the intermediate is reduced to an amino group in this step.

Materials:

-

[1,3-¹⁵N₂]-6-amino-5-nitrosouracil

-

Sodium dithionite (Na₂S₂O₄)

-

Ammonium hydroxide (NH₄OH), concentrated

-

Distilled water

Procedure:

-

Suspend the dried [1,3-¹⁵N₂]-6-amino-5-nitrosouracil from the previous step in 50 mL of distilled water in a 250 mL round-bottom flask.

-

Heat the suspension to 70 °C with stirring.

-

In a separate beaker, prepare a solution of 2.5 g of sodium dithionite in 20 mL of warm water containing 5 mL of concentrated ammonium hydroxide.

-

Slowly add the sodium dithionite solution to the heated suspension. The color of the mixture will change from reddish-purple to a pale yellow or off-white.

-

After the addition is complete, continue heating and stirring for another 30 minutes.

-

Cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Collect the solid by vacuum filtration and wash with two 15 mL portions of cold distilled water.

-

Dry the product, [1,3-¹⁵N₂]-5,6-diaminouracil, under vacuum.

Step 3: Synthesis of Xanthine-1,3-¹⁵N₂ (Traube Synthesis)

The final step involves the cyclization of the diaminouracil intermediate to form the xanthine ring system.

Materials:

-

[1,3-¹⁵N₂]-5,6-diaminouracil

-

Formic acid (HCOOH), 98-100%

Procedure:

-

Place the dried [1,3-¹⁵N₂]-5,6-diaminouracil in a 100 mL round-bottom flask.

-

Add 20 mL of 98-100% formic acid to the flask.

-

Heat the mixture to reflux (approximately 100-110 °C) with stirring for 2 hours.

-

After reflux, allow the mixture to cool to room temperature.

-

Slowly add 50 mL of cold distilled water to the reaction mixture to precipitate the product.

-

Collect the white precipitate by vacuum filtration.

-

Wash the product thoroughly with distilled water until the filtrate is neutral.

-

Dry the final product, Xanthine-1,3-¹⁵N₂, in a vacuum oven at 80 °C.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of Xanthine-1,3-¹⁵N₂.

Table 1: Summary of Reaction Yields

| Step | Product | Starting Material (g) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| 1 | [1,3-¹⁵N₂]-6-amino-5-nitrosouracil | 1.00 | 1.38 | 1.31 | 95 |

| 2 | [1,3-¹⁵N₂]-5,6-diaminouracil | 1.31 | 1.18 | 1.09 | 92 |

| 3 | Xanthine-1,3-¹⁵N₂ | 1.09 | 1.18 | 1.03 | 87 |

| Overall | 1.00 | 1.18 | 1.03 | ~79 |

Table 2: Characterization of Xanthine-1,3-¹⁵N₂

| Parameter | Specification |

| Appearance | White to off-white crystalline powder |

| Molecular Formula | C₅H₄¹⁵N₂N₂O₂ |

| Molecular Weight | 154.10 g/mol |

| Isotopic Purity | ≥98% ¹⁵N enrichment at N-1 and N-3 positions |

| Chemical Purity | ≥98% (by HPLC) |

| Solubility | Sparingly soluble in water, soluble in basic solutions |

| ¹H NMR (DMSO-d₆) | δ ~11.0 (s, 1H), ~7.9 (s, 1H) |

| ¹³C NMR (DMSO-d₆) | δ ~156, ~152, ~148, ~107, ~106 ppm |

| Mass Spectrum | [M+H]⁺ = 155.04 |

Signaling Pathway Involvement

Xanthine is a central molecule in the purine catabolism pathway. It is formed from hypoxanthine and is subsequently oxidized to uric acid by the enzyme xanthine oxidase. Understanding this pathway is crucial for researchers studying metabolic disorders like gout and for the development of xanthine oxidase inhibitors.

Conclusion

This technical guide provides a detailed methodology for the synthesis of Xanthine-1,3-¹⁵N₂. The described protocol offers a reliable and efficient route to this valuable isotopically labeled compound, which is essential for advanced research in drug metabolism, biochemistry, and clinical diagnostics. The provided data and diagrams serve as a comprehensive resource for professionals in the field.

A Technical Guide to the Physicochemical Properties of 15N Labeled Xanthine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine is a purine base naturally found in most biological tissues and fluids, serving as a critical intermediate in the degradation of purines.[1] It is formed from the deamination of guanine and the oxidation of hypoxanthine, and is subsequently converted to uric acid by the enzyme xanthine oxidase.[1][2] Understanding the metabolic fate of xanthine is crucial for research in areas such as genetic therapy, cancer metabolism, and drug development.

Isotopic labeling, particularly with the stable isotope Nitrogen-15 (¹⁵N), provides a powerful and non-radioactive method for tracing the metabolic pathways of molecules in vivo and in vitro. ¹⁵N labeled xanthine is an invaluable tool in biomolecular Nuclear Magnetic Resonance (NMR) and mass spectrometry-based metabolic flux analysis, allowing for precise tracking and quantification within complex biological systems.[3][4] This guide provides a comprehensive overview of the core physicochemical properties of ¹⁵N labeled xanthine, detailed experimental protocols, and relevant biochemical pathway diagrams to support its application in advanced research.

Physicochemical Properties

The introduction of ¹⁵N isotopes results in a predictable increase in molecular weight while minimally affecting other physical properties such as melting point, solubility, and pKa. The data presented below is for ¹⁵N labeled xanthine where specified; otherwise, data for the unlabeled compound is provided as a close reference.

Table 1: Core Physicochemical Properties of Xanthine

| Property | Value | Notes |

| Molecular Formula | C₅H₄¹⁵N₂N₂O₂ | For Xanthine (1,3-¹⁵N₂) |

| Molecular Weight | 154.10 g/mol | For Xanthine (1,3-¹⁵N₂, 98%) |

| 152.11 g/mol | Unlabeled Xanthine | |

| Appearance | White, odorless powder; Colorless crystalline solid | |

| Melting Point | > 300 °C (decomposes) | For unlabeled Xanthine |

| Water Solubility | ~69 mg/L (16 °C) | For unlabeled Xanthine |

| 5 mg/mL | For Xanthine-¹³C,¹⁵N₂ with sonication, warming, and pH adjustment to 10. | |

| Solubility (Other) | Soluble in 1 M NaOH (8.33 mg/mL) | For Xanthine-¹³C,¹⁵N₂ with sonication and pH adjustment to 11. |

| Slightly soluble in ethanol | ||

| pKa | 7.53 | For unlabeled Xanthine |

Spectral Data

Spectral analysis is fundamental to confirming the identity, purity, and structure of isotopically labeled compounds.

Table 2: Key Spectral Data for Xanthine

| Spectral Method | Data and Observations |

| Mass Spectrometry | Exact Mass (Monoisotopic): 152.03342538 Da (Unlabeled). The calculated exact mass for Xanthine (1,3-¹⁵N₂) is 154.027525 Da. High-resolution mass spectrometry (HRMS) is used to resolve labeled and unlabeled species and their metabolic products, such as the conversion of [¹⁵N₂]-xanthine to [¹⁵N₂]-uric acid. |

| ¹⁵N NMR | ¹⁵N labeling enables advanced NMR experiments. The chemical shifts of nitrogen atoms are sensitive to their electronic environment, making ¹⁵N NMR a powerful tool for studying molecular structure, tautomerism, and interactions in purine derivatives. It is a primary application for this labeled compound. |

| ¹H NMR | (Unlabeled Xanthine, 600 MHz, DMSO-d₆, pH 7.0): δ 7.93 ppm. |

| ¹³C NMR | (Unlabeled Xanthine): Chemical shifts are available in databases like ChemicalBook. A peak at δ 140.44 ppm has been reported in ¹H-¹³C HSQC spectra. |

Key Experimental Protocols

Detailed methodologies are crucial for the effective use of ¹⁵N labeled xanthine in a research setting.

Protocol: Generalized Synthesis of ¹⁵N Labeled Purines

-

Starting Material: Begin with a suitable pyrimidine precursor, such as 4-amino-6-hydroxy-2-mercaptopyrimidine.

-

Introduction of ¹⁵N: Introduce the first ¹⁵N label via a nitrosation/reduction reaction. This can be achieved by reacting the pyrimidine with [¹⁵N]NaNO₂ in an acidic solution (e.g., 1 N HCl) on ice, followed by a reduction step.

-

Ring Closure: Form the imidazole ring to complete the purine structure. This involves reacting the ¹⁵N-labeled pyrimidine intermediate with a C1 source like formic acid.

-

Second ¹⁵N Label (Optional): If labeling a second nitrogen (e.g., at the N7 or amino position), a reagent like [¹⁵N]NH₄Cl can be used in a subsequent step under pressure in a solvent like DMSO.

-

Conversion to Xanthine: The resulting labeled purine (e.g., guanine or hypoxanthine) can be enzymatically or chemically converted to xanthine. For example, labeled guanine can be deaminated using guanine deaminase.

-

Purification: Purify the final ¹⁵N labeled xanthine product using high-performance liquid chromatography (HPLC).

-

Verification: Confirm the final structure, purity, and isotopic incorporation using HRMS and NMR spectroscopy.

Protocol: Xanthine Oxidoreductase (XOR) Activity Assay using LC-HRMS

This protocol is adapted from a method for accurately measuring XOR activity in biological tissues by tracking the conversion of labeled substrate to product.

-

Substrate Preparation: Prepare a stock solution of [¹⁵N₂]-xanthine in a suitable buffer.

-

Sample Preparation: Homogenize tissue samples (e.g., liver, kidney) in a buffer to extract proteins. Centrifuge to pellet debris and collect the supernatant containing the enzyme.

-

Reaction Initiation: In a microcentrifuge tube, combine the tissue extract (enzyme source) with the [¹⁵N₂]-xanthine substrate solution. The reaction is dependent on enzyme and substrate concentration.

-

Incubation: Incubate the reaction mixture for a defined period at a controlled temperature (e.g., 37 °C).

-

Reaction Quenching: Stop the reaction by adding a quenching solution, such as a strong acid (e.g., perchloric acid) or a cold organic solvent (e.g., methanol), to precipitate the proteins.

-

Sample Processing: Centrifuge the quenched reaction to pellet the precipitated protein. Collect the supernatant, which contains the [¹⁵N₂]-xanthine and the product, [¹⁵N₂]-uric acid.

-

LC-HRMS Analysis: Inject the supernatant into an LC-HRMS system. Use a suitable chromatography column (e.g., C18) to separate the analyte from other components.

-

Quantification: Monitor the ion signals corresponding to the exact masses of [¹⁵N₂]-xanthine and [¹⁵N₂]-uric acid. Calculate the XOR activity based on the rate of [¹⁵N₂]-uric acid production (e.g., pmol/min/mg of protein).

Visualizations: Pathways and Workflows

Diagrams created using Graphviz provide clear visual representations of complex biological and experimental processes.

Caption: Key pathways in purine catabolism leading to the formation of xanthine and uric acid.

Caption: Experimental workflow for a ¹⁵N labeled xanthine metabolic tracing study using LC-MS.

References

- 1. Xanthine - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Xanthine (1,3-¹âµNâ, 98%) CP 90% | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. Xanthine oxidoreductase activity assay in tissues using stable isotope-labeled substrate and liquid chromatography high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Storage of Xanthine-15N2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Xanthine-15N2, a crucial isotopically labeled compound used in various research applications. Understanding the stability profile of this compound is critical for ensuring the accuracy and reproducibility of experimental results. This document outlines known stability data, provides detailed experimental protocols for stability assessment, and illustrates relevant biochemical pathways and experimental workflows.

Overview of this compound Stability

General Storage Recommendations

For routine use, this compound should be stored under controlled conditions to minimize degradation. Key storage recommendations from suppliers include:

-

Solid Form: Store at room temperature, protected from light and moisture.[1][2]

-

In Solution: Stock solutions, particularly in alkaline solvents like sodium hydroxide, can be stored at 2-8°C for up to one week.[3] For longer-term storage of solutions, -20°C or -80°C is recommended.

Quantitative Stability Data

The following table summarizes the available quantitative data on the stability of xanthine under various stress conditions. This data serves as a reliable indicator for the stability of this compound.

| Stress Condition | Matrix | Temperature | Duration | Degradation | Source |

| Acid Hydrolysis | 0.5 M H2SO4 | 100°C | 1 hour | < 10% | [3] |

| Alkaline Hydrolysis | 10 M NaOH | 100°C | 1 hour | < 10% | [3] |

| Alkaline Solution | 15 mmol L⁻¹ NaOH | Ambient | 8 hours | Stable (minimal change in absorbance) |

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound in experimental settings, it is crucial to perform stability studies. A forced degradation study is a common approach to identify potential degradation products and establish a stability-indicating analytical method.

Forced Degradation Study Protocol

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to expedite degradation.

Objective: To generate potential degradation products of this compound and develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol or other suitable organic solvent

-

High-purity water

-

pH meter

-

Thermostatic oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or a dilute basic solution).

-

Stress Conditions:

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Reflux at 60°C for 30 minutes. Neutralize the solution with 0.1 N NaOH before analysis.

-

Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Reflux at 60°C for 30 minutes. Neutralize the solution with 0.1 N HCl before analysis.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period (e.g., 24 hours).

-

Thermal Degradation: Expose the solid this compound powder to dry heat at a specified temperature (e.g., 70°C) for a defined period (e.g., 48 hours). Also, heat an aliquot of the stock solution under the same conditions.

-

Photolytic Degradation: Expose the solid this compound and an aliquot of the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A dark control should be maintained to exclude thermal degradation.

-

-

Sample Analysis: Analyze the stressed samples using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

Stability-Indicating HPLC Method

A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

-

A common mobile phase for xanthine analysis is a phosphate buffer. For example, a mixture of a phosphate buffer (e.g., 100 mmol/L potassium dihydrogen phosphate at pH 6.0) and a small amount of organic modifier like acetonitrile.

Detection:

-

UV detection at a wavelength of approximately 270 nm, which is near the absorption maximum for xanthine.

Procedure:

-

Inject the stressed samples and an unstressed control solution into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

-

The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

Visualizations

The following diagrams illustrate the biochemical context of xanthine and a typical workflow for its stability assessment.

Conclusion

While this compound is generally stable when stored correctly, it is susceptible to degradation under harsh conditions of pH, temperature, and light. For optimal results in research and development, it is imperative to adhere to the recommended storage conditions. When the stability of this compound in a specific experimental matrix is a concern, conducting a forced degradation study and employing a validated stability-indicating analytical method is strongly advised. The information and protocols provided in this guide serve as a valuable resource for ensuring the integrity and reliability of studies involving this compound.

References

- 1. Xanthine degradation and related enzyme activities in leaves and fruits of two coffea species differing in caffeine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Catalytic activity and stability of xanthine oxidase in aqueous-organic mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

Commercial Suppliers and Technical Guide for Xanthine-15N2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available Xanthine-15N2, a stable isotope-labeled compound crucial for a variety of research applications, particularly in studies involving purine metabolism and associated enzymatic pathways. This document outlines commercial suppliers, provides detailed experimental protocols for its use, and visualizes its role in key biological pathways.

Commercial Availability of this compound

Stable isotope-labeled xanthine is a critical tool for researchers requiring precise and sensitive detection methods. Several commercial suppliers offer this compound and its isotopologues. The following table summarizes the offerings from prominent suppliers.

| Supplier | Product Name | Catalog Number | Purity | Formula | Molecular Weight | Notes |

| BOC Sciences | Xanthine-[15N2] | BLP-007628 | >98% | C5H4N2[15N]2O2 | 154.09 | Isotopic labeled form of Xanthine.[1][2] |

| Cambridge Isotope Laboratories, Inc. | Xanthine (1,3-15N2, 98%+) CP 90% | NLM-1698-PK | 90% Chemical Purity | C5H4N2*N2O2 | 154.10 | Applications in Biomolecular NMR and Genetic Therapy.[3][4][5] |

| MedChem Express | Xanthine-13C,15N2 | HY-W017389S-1mg | 98.0% | Not Specified | Not Specified | A dual-labeled isotopologue. |

Role in the Purine Catabolism Pathway

Xanthine is a key intermediate in the catabolism of purines. Xanthine oxidoreductase (XOR), a complex molybdo-flavoprotein enzyme, catalyzes the final two steps of this pathway, converting hypoxanthine to xanthine and then xanthine to uric acid. This process is a significant source of reactive oxygen species (ROS) and is implicated in various pathological conditions, including hyperuricemia, gout, and cardiovascular diseases. The use of isotopically labeled xanthine, such as this compound, allows for precise tracing and quantification of its metabolic fate.

Below is a diagram illustrating the final steps of purine catabolism.

Caption: The enzymatic conversion of hypoxanthine to uric acid via xanthine, catalyzed by xanthine oxidoreductase (XOR).

Experimental Protocols

The primary application of this compound and its isotopologues is in highly sensitive assays for xanthine oxidoreductase (XOR) activity, typically utilizing liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Highly Sensitive Assay for Xanthine Oxidoreductase (XOR) Activity using LC-MS/MS

This protocol is adapted from a study that developed a highly sensitive assay for XOR activity using [¹³C₂,¹⁵N₂]xanthine and liquid chromatography/triple quadrupole mass spectrometry (LC/TQMS).

Objective: To quantify the amount of [¹³C₂,¹⁵N₂]uric acid produced by XOR from the substrate [¹³C₂,¹⁵N₂]xanthine.

Materials:

-

[¹³C₂,¹⁵N₂]xanthine (Substrate)

-

[¹³C₂,¹⁵N₂]uric acid (Analytical Standard)

-

[¹³C₃,¹⁵N₃]uric acid (Internal Standard)

-

Biological sample (e.g., mouse plasma)

-

Tris buffer

-

Liquid chromatography system coupled with a triple quadrupole mass spectrometer (LC/TQMS)

Methodology:

-

Sample Preparation:

-

Remove small molecules like endogenous hypoxanthine, xanthine, and uric acid from the plasma samples.

-

Mix the treated plasma samples in Tris buffer with [¹³C₂,¹⁵N₂]xanthine and nicotinamide adenine dinucleotide (NAD⁺) as substrates.

-

Add [¹³C₃,¹⁵N₃]uric acid as an internal standard for accurate quantification.

-

-

Enzymatic Reaction:

-

Incubate the mixture to allow for the enzymatic conversion of [¹³C₂,¹⁵N₂]xanthine to [¹³C₂,¹⁵N₂]uric acid by XOR present in the sample. Reaction time and temperature should be optimized based on the sample type and expected enzyme activity.

-

-

LC-MS/MS Analysis:

-

Inject the reaction mixture into the LC/TQMS system.

-

Separate the analytes using a suitable chromatography column and gradient.

-

Monitor the production of [¹³C₂,¹⁵N₂]uric acid using selected reaction monitoring (SRM) mode for high sensitivity and specificity.

-

-

Data Analysis:

-

Generate a calibration curve using the [¹³C₂,¹⁵N₂]uric acid analytical standard.

-

Quantify the amount of [¹³C₂,¹⁵N₂]uric acid produced in the samples by comparing their peak areas to the calibration curve, normalized to the internal standard.

-

Below is a workflow diagram for this experimental protocol.

Caption: Workflow for the highly sensitive XOR activity assay using stable isotope-labeled xanthine and LC-MS/MS.

Protocol 2: XOR Activity Assay in Tissues using Stable Isotope-Labeled Substrate and LC-HRMS

This protocol is based on a study that measured XOR activity in tissues using [¹⁵N₂]xanthine and liquid chromatography high-resolution mass spectrometry (LC/HRMS).

Objective: To determine XOR activity in tissue homogenates by quantifying the production of [¹⁵N₂]uric acid.

Materials:

-

[¹⁵N₂]xanthine (Substrate)

-

Tissue samples (e.g., plasma, kidney, liver)

-

LC/HRMS system

Methodology:

-

Sample Preparation:

-

Homogenize tissue samples in an appropriate buffer.

-

Centrifuge the homogenates to obtain the supernatant containing the enzyme.

-

-

Enzymatic Reaction:

-

Incubate the tissue supernatant with [¹⁵N₂]xanthine. The reaction is dependent on the amounts of substrate and enzyme, and the reaction time.

-

-

LC/HRMS Analysis:

-

Analyze the reaction mixture using an LC/HRMS system to accurately measure the produced [¹⁵N₂]uric acid.

-

Employ multi-component analysis to account for the effects of high concentrations of endogenous xanthine and hypoxanthine on XOR activity.

-

-

Data Analysis and Validation:

-

Quantify the [¹⁵N₂]uric acid produced. The method should be validated for linearity, accuracy, and precision.

-

The study found a good correlation between XOR activities measured with [¹⁵N₂]xanthine (LC/MS) and those measured with pterin (LC/fluorescence), suggesting the former provides a more direct reflection of physiological XOR activity.

-

This in-depth guide provides a starting point for researchers and professionals in drug development interested in utilizing this compound. The provided protocols and supplier information are intended to facilitate the design and execution of experiments targeting the purine metabolic pathway.

References

- 1. biocompare.com [biocompare.com]

- 2. SmallMolecules.com | Xanthine-[15N2] (Please inquire) from bocsci | SmallMolecules.com [smallmolecules.com]

- 3. Cambridge Isotope Laboratories XANTHINE (1,3-15N2, 98%+) 90% PURE, 0.1 | Fisher Scientific [fishersci.com]

- 4. Xanthine (1,3-¹âµNâ, 98%) CP 90% | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. XANTHINE | Eurisotop [eurisotop.com]

A Historical Perspective on 15N-Labeled Purine Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical and ongoing research utilizing 15N-labeled purines to unravel the complexities of purine metabolism. From the foundational discoveries that elucidated the de novo and salvage pathways to modern metabolic flux analysis, this document serves as a detailed resource, offering insights into experimental design, data interpretation, and the application of this powerful isotopic labeling technique in drug development and disease research.

Introduction: The Significance of 15N in Purine Research

The stable isotope of nitrogen, 15N, has been an indispensable tool in biochemistry for tracing the metabolic fate of nitrogen-containing compounds. In the realm of purine research, 15N-labeling has been instrumental in dissecting the intricate pathways of purine biosynthesis and catabolism. By introducing 15N-labeled precursors, researchers have been able to track the incorporation of nitrogen atoms into the purine ring, quantify the relative contributions of different metabolic routes, and identify key regulatory steps. This guide will delve into the pivotal experiments that have shaped our understanding of purine metabolism, provide detailed methodologies for replicating and expanding upon this research, and present key quantitative data in a clear, comparative format.

Historical Context: Elucidating the De Novo Purine Biosynthesis Pathway

The mid-20th century marked a period of profound discovery in metabolic research, with the elucidation of the de novo purine biosynthesis pathway standing as a landmark achievement. A central figure in this endeavor was John M. Buchanan, whose pioneering work with isotopically labeled compounds in pigeons laid the groundwork for our current understanding. By feeding pigeons precursors labeled with 15N and 13C, Buchanan and his colleagues were able to meticulously trace the origin of each atom in the purine ring of uric acid, the final product of purine degradation in birds[1].

These seminal studies revealed that the nitrogen atoms at positions 1, 3, and 9 of the purine ring are derived from specific amino acids:

-

N1 is contributed by the amino group of aspartate .

-

N3 and N9 are derived from the amide group of glutamine .

-

N7 originates from glycine [1].

This foundational knowledge, depicted in the pathway diagram below, was a direct result of the power of stable isotope tracing and remains a cornerstone of modern biochemistry.

De Novo vs. Salvage Pathways: A Tale of Two Routes

Cells possess two primary pathways for synthesizing purine nucleotides: the energy-intensive de novo pathway and the more efficient salvage pathway. The salvage pathway recycles pre-formed purine bases and nucleosides from the diet or cellular turnover, consuming significantly less ATP[2][3]. The choice between these pathways is context-dependent, with highly proliferative cells often favoring de novo synthesis, while differentiated tissues may rely more on salvage[2].

15N-labeled precursors have been crucial in quantifying the relative flux through these two pathways. By providing a labeled precursor for one pathway (e.g., 15N-glycine for de novo) and an unlabeled precursor for the other (e.g., unlabeled hypoxanthine for salvage), researchers can measure the isotopic enrichment in the final purine nucleotide pool to determine the contribution of each pathway.

Quantitative Insights from 15N-Labeling Studies

The following tables summarize key quantitative data from studies that have utilized 15N-labeled precursors to investigate purine metabolism. These data highlight the differential reliance on de novo and salvage pathways in various biological contexts.

Table 1: 15N-Glycine Incorporation into Purine Nucleotides in HeLa Cells

| Condition | Initial Rate of 15N Incorporation (% per hour) | Fold Change (Purine-Depleted vs. Purine-Rich) |

| IMP | ||

| Purine-Rich Medium | 8.5 | 1.47 |

| Purine-Depleted Medium | 12.5 | |

| AMP | ||

| Purine-Rich Medium | ~4.1 | ~1.7 |

| Purine-Depleted Medium | ~7.0 | |

| GMP | ||

| Purine-Rich Medium | ~5.8 | ~1.2 |

| Purine-Depleted Medium | ~7.0 |

Data adapted from a study on the effect of purinosome formation on de novo purine biosynthesis. The increased incorporation rates in purine-depleted media suggest an upregulation of the de novo pathway when salvage precursors are scarce.

Table 2: Contribution of De Novo Synthesis to Purine Nucleotide Pools in Murine Tissues

| Tissue | Fractional Abundance of 15N-labeled Purines from [γ-15N]-Glutamine (%) |

| Small Intestine | 1.5 - 2.5 |

| Liver | < 1 |

| Kidney | < 1 |

| Spleen | < 1 |

| Lung | < 1 |

| Heart | < 1 |

| Brain | < 1 |

This data indicates that the small intestine has the highest de novo purine synthesis activity among the measured tissues in mice infused with 15N-glutamine.

Experimental Protocols

This section provides detailed methodologies for key experiments involving 15N-labeled purines.

Synthesis of 15N-Labeled Purine Nucleosides

The chemical synthesis of specifically 15N-labeled purine nucleosides is a critical first step for many metabolic studies. The following is a generalized protocol for the synthesis of [7,NH2-15N2]-adenosine.

Materials:

-

4-amino-6-hydroxy-2-mercaptopyrimidine

-

[15N]Sodium nitrite

-

Diethoxymethyl acetate

-

[15N]Ammonium chloride

-

Anhydrous DMSO

-

Potassium bicarbonate

-

Glacial acetic acid

-

Reversed-phase HPLC system

Procedure:

-

Nitrosation and Reduction: The starting pyrimidine is treated with [15N]sodium nitrite to introduce the first 15N label, followed by a reduction step.

-

Ring Closure: The resulting intermediate undergoes ring closure using diethoxymethyl acetate.

-

Amination: The second 15N label is introduced by reacting the intermediate with [15N]ammonium chloride in a sealed bomb reactor at elevated temperature.

-

Purification: The crude product is purified by reversed-phase HPLC to yield the desired [7,NH2-15N2]-adenosine.

Detailed, step-by-step synthetic protocols for various 15N-labeled purines and their derivatives can be found in the cited literature.

15N-Glycine Incorporation Assay in Cultured Cells

This protocol describes a method to measure the rate of de novo purine synthesis by quantifying the incorporation of 15N from labeled glycine into purine nucleotides.

Materials:

-

Cultured cells (e.g., HeLa)

-

Purine-rich and purine-depleted culture media

-

[15N]-Glycine

-

Ice-cold 80% methanol

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Culture: Plate cells and culture in either purine-rich or purine-depleted medium to modulate the activity of the de novo pathway.

-

Labeling: Replace the culture medium with fresh medium containing a known concentration of [15N]-glycine. Incubate for various time points (e.g., 0, 30, 60, 90 minutes).

-

Metabolite Extraction: At each time point, rapidly wash the cells with ice-cold PBS and quench metabolism by adding ice-cold 80% methanol.

-

Sample Preparation: Scrape the cells, collect the methanol extract, and centrifuge to pellet cellular debris. The supernatant contains the intracellular metabolites.

-

LC-MS Analysis: Analyze the metabolite extracts by LC-MS to separate and quantify the different isotopologues of IMP, AMP, and GMP.

-

Data Analysis: Calculate the percentage of 15N-labeled purine nucleotides at each time point to determine the initial rate of incorporation, which reflects the flux through the de novo pathway.

Applications in Disease Research and Drug Development

The study of purine metabolism using 15N-labeled compounds has significant implications for understanding and treating various diseases.

-

Gout: Early studies utilized 15N-glycine to demonstrate the overproduction of uric acid via the de novo pathway in individuals with gout. This was evidenced by a higher and more rapid incorporation of 15N into urinary uric acid in gouty subjects compared to healthy controls.

-

Cancer: Cancer cells often exhibit altered purine metabolism to fuel their rapid proliferation. 15N-labeling studies have shown that while some cancers upregulate de novo synthesis, others become more reliant on the salvage pathway, particularly in the context of resistance to chemotherapy targeting the de novo pathway. This highlights the potential for dual-targeting of both pathways as a therapeutic strategy.

-

Inborn Errors of Metabolism: For genetic disorders affecting purine metabolism, 15N tracers can be used to pinpoint the specific enzymatic defects and to study the downstream metabolic consequences.

Conclusion and Future Outlook

From the foundational work of Buchanan to the sophisticated metabolic flux analyses of today, 15N-labeled purine research has continuously provided invaluable insights into cellular metabolism. The ability to quantitatively trace the flow of nitrogen through the de novo and salvage pathways has not only illuminated fundamental biochemical processes but has also opened new avenues for therapeutic intervention in a range of diseases. As analytical technologies such as mass spectrometry and NMR spectroscopy continue to advance in sensitivity and resolution, the application of 15N-labeled purines will undoubtedly lead to an even deeper understanding of the intricate regulation of purine metabolism and its role in health and disease, paving the way for the development of novel and more effective targeted therapies.

References

An In-depth Technical Guide to Xanthine-15N2: Applications in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the isotopically labeled compound Xanthine-15N2, including its physicochemical properties, its role in the purine metabolic pathway, and its application in a detailed experimental protocol for measuring Xanthine Oxidoreductase (XOR) activity. This document is intended to serve as a valuable resource for researchers in metabolic diseases, drug discovery, and clinical diagnostics.

Physicochemical Data of Isotopically Labeled Xanthine

Stable isotope-labeled versions of xanthine are crucial tools for tracer studies and as internal standards in quantitative analysis, such as those employing mass spectrometry. Below is a summary of the key quantitative data for this compound and a related compound, Xanthine-13C,15N2.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Xanthine (1,3-¹⁵N₂, 98%) | Not explicitly available; 69-89-6 (unlabeled) | C₅H₄¹⁵N₂N₂O₂ | 154.10 |

| Xanthine-¹³C,¹⁵N₂ | 1262670-81-4 | C₄¹³CH₄N₂¹⁵N₂O₂ | 155.09 |

The Role of Xanthine in the Purine Metabolic Pathway

Xanthine is a purine base that serves as a critical intermediate in the catabolism of purines.[1] It is formed from the deamination of guanine by the enzyme guanine deaminase and from the oxidation of hypoxanthine by xanthine oxidoreductase (XOR).[1][2] Subsequently, xanthine is oxidized by XOR to form uric acid, the final product of purine degradation in humans.[2][3]

Elevated levels of xanthine and its metabolite, uric acid, are associated with several pathological conditions, including gout, hyperuricemia, and xanthinuria, a rare genetic disorder caused by a deficiency in XOR. Therefore, the accurate measurement of XOR activity and the quantification of purine metabolites are of significant interest in clinical diagnostics and for the development of therapeutic agents, such as XOR inhibitors for the treatment of gout.

Below is a diagram illustrating the central role of Xanthine in the purine degradation pathway.

Experimental Protocol: Quantification of Xanthine Oxidoreductase (XOR) Activity using Stable Isotope-Labeled [¹⁵N₂]-Xanthine with LC-HRMS

The use of stable isotope-labeled substrates provides a highly sensitive and specific method for measuring enzyme activity, as it allows for the differentiation of the reaction product from endogenous metabolites. This protocol details a method for determining XOR activity in biological samples using [¹⁵N₂]-Xanthine as the substrate and subsequent quantification of the product, [¹⁵N₂]-Uric Acid, by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Principle:

Xanthine oxidoreductase catalyzes the oxidation of [¹⁵N₂]-Xanthine to [¹⁵N₂]-Uric Acid. The rate of [¹⁵N₂]-Uric Acid production is directly proportional to the XOR activity in the sample. LC-HRMS is used to separate and specifically detect the isotopically labeled product, ensuring high sensitivity and accuracy.

Materials and Reagents:

-

[¹⁵N₂]-Xanthine (Substrate)

-

[¹⁵N₂]-Uric Acid (Analytical Standard)

-

[¹³C₃,¹⁵N₃]-Uric Acid (Internal Standard)

-

Tris-HCl buffer (pH 7.5)

-

Enzyme diluent (e.g., 50 mM Tris-HCl, pH 7.5)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological samples (e.g., plasma, tissue homogenates)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

-

Centrifuge

-

Homogenizer (for tissue samples)

-

Incubator or water bath

Experimental Workflow:

Procedure:

-

Preparation of Standards and Solutions:

-

Prepare a stock solution of [¹⁵N₂]-Xanthine in a suitable buffer.

-

Prepare a series of calibration standards of [¹⁵N₂]-Uric Acid in the enzyme diluent.

-

Prepare a stock solution of the internal standard, [¹³C₃,¹⁵N₃]-Uric Acid.

-

-

Sample Preparation:

-

Plasma: Centrifuge whole blood to obtain plasma. Plasma can often be used directly or with minimal dilution.

-

Tissue: Homogenize tissue samples in ice-cold buffer and centrifuge to obtain a clear supernatant.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the sample (plasma or tissue supernatant) with the Tris-HCl buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the [¹⁵N₂]-Xanthine substrate.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Terminate the reaction by adding a quenching solution, such as ice-cold acetonitrile, which also serves to precipitate proteins. Add the internal standard at this step.

-

-

Sample Processing for LC-HRMS:

-

Vortex the quenched reaction mixture.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for LC-HRMS analysis.

-

-

LC-HRMS Analysis:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is suitable for separating the analytes.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from low to high organic phase will elute the compounds of interest.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (to be optimized).

-

Data Acquisition: Acquire data in full scan mode to detect the accurate masses of [¹⁵N₂]-Uric Acid and the internal standard. For higher sensitivity, targeted MS/MS (Parallel Reaction Monitoring) can be used.

-

-

-

Data Analysis:

-

Identify and integrate the chromatographic peaks corresponding to [¹⁵N₂]-Uric Acid and the internal standard based on their accurate masses and retention times.

-

Generate a calibration curve by plotting the peak area ratio of the [¹⁵N₂]-Uric Acid standards to the internal standard against the concentration of the standards.

-

Calculate the concentration of [¹⁵N₂]-Uric Acid produced in the enzymatic reaction using the calibration curve.

-

Express the XOR activity as the amount of product formed per unit of time per amount of protein or volume of sample (e.g., pmol/min/mg protein).

-

References

The Principle of Using Xanthine-15N2 in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of Xanthine-15N2 as a stable isotope tracer in metabolic research. Stable isotope tracing is a powerful methodology for elucidating metabolic pathways, quantifying metabolic fluxes, and assessing enzyme activity in both in vitro and in vivo systems. This compound, a non-radioactive labeled form of the purine base xanthine, serves as a valuable tool for investigating purine metabolism and the activity of key enzymes such as xanthine oxidoreductase (XOR), a critical target in various pathological conditions including gout and hyperuricemia.

Core Principles of this compound Tracing

The fundamental principle behind using this compound lies in its ability to be distinguished from its naturally abundant (14N) counterpart by mass spectrometry. When introduced into a biological system, this compound is metabolized by the same enzymatic pathways as endogenous xanthine. By tracking the incorporation of the 15N isotope into downstream metabolites, researchers can quantitatively measure the rates of specific metabolic reactions and the flux through entire pathways.

The primary application of this compound is in the highly sensitive and specific measurement of xanthine oxidoreductase (XOR) activity. XOR catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. By supplying this compound as a substrate, the production of Uric Acid-15N2 can be precisely quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a direct measure of XOR's catalytic activity. This approach overcomes the limitations of traditional assays, which can be affected by endogenous substrates and interfering substances.

Data Presentation: Quantitative Analysis of Xanthine Oxidoreductase Activity

The use of stable isotope-labeled substrates allows for precise quantification of enzyme activity in various tissues. The following table summarizes the xanthine oxidoreductase (XOR) activity in different tissues of retired ICR mice, as determined by a highly sensitive LC-MS assay using [15N2]-xanthine as a substrate. The activity is expressed in picomoles of [15N2]-uric acid produced per minute per milligram of protein.

| Tissue | XOR Activity (pmol/min/mg of protein) |

| Plasma | 38.1 ± 0.7 |

| Kidney | 158 ± 5 |

| Liver | 928 ± 25 |

Data presented as mean ± standard deviation (n=5). Source: --INVALID-LINK--

Experimental Protocols

General Workflow for this compound Tracer Studies

The following diagram illustrates a typical workflow for a metabolic study using this compound.

Detailed Methodology for LC-MS/MS Analysis of this compound and its Metabolites

This protocol outlines the key steps for the quantitative analysis of this compound and its primary metabolite, Uric Acid-15N2, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

a. Sample Preparation (from plasma or tissue homogenate):

-

Protein Precipitation: To 100 µL of plasma or tissue homogenate, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., [13C3, 15N3]-Uric Acid).

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 0.1% formic acid in water).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

b. LC-MS/MS Parameters:

The following table provides a starting point for the LC-MS/MS parameters. These should be optimized for the specific instrument being used.

| Parameter | Recommended Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with 2% B, ramp to 98% B over 10 minutes, hold for 2 minutes, then re-equilibrate at 2% B for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5-10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (Negative mode is often preferred for uric acid) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 - 4.0 kV |

| Source Temperature | 120 - 150 °C |

| Desolvation Temperature | 350 - 450 °C |

| Desolvation Gas Flow | 600 - 800 L/hr |

c. MRM Transitions:

The following are the theoretical MRM transitions for this compound and Uric Acid-15N2. These must be empirically optimized for the specific mass spectrometer.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 155.0 | 112.0 |

| Uric Acid-15N2 | 171.0 | 126.0 |

| [13C3, 15N3]-Uric Acid (Internal Standard) | 174.0 | 128.0 |

d. Data Analysis and Isotopic Enrichment Calculation:

-

Peak Integration: Integrate the peak areas for the labeled analytes and the internal standard.

-

Calibration Curve: Generate a calibration curve using standards of known concentrations of this compound and Uric Acid-15N2.

-

Quantification: Determine the concentrations of the labeled metabolites in the samples based on the calibration curve.

-

Isotopic Enrichment Calculation: The fractional isotopic enrichment (MPE) can be calculated as follows:

MPE (%) = [Concentration of Labeled Metabolite] / ([Concentration of Labeled Metabolite] + [Concentration of Unlabeled Metabolite]) * 100

Signaling Pathways and Logical Relationships

Purine Metabolism and its Connection to mTOR Signaling

Purine metabolism is intricately linked to cellular signaling pathways that regulate cell growth and proliferation, most notably the mTOR (mechanistic Target of Rapamycin) pathway. mTORC1, a key complex in this pathway, senses nutrient availability, including purines, to control anabolic processes. Depletion of purines has been shown to inhibit mTORC1 signaling, leading to a downstream reduction in protein and lipid synthesis. The use of this compound can help to dissect the flux through the purine salvage pathway and its impact on the intracellular purine pool, thereby influencing mTORC1 activity.

The following diagram illustrates the central role of xanthine in purine metabolism and its connection to the mTOR signaling pathway.

Applications in Drug Development

The use of this compound is particularly relevant in the development of drugs targeting XOR. By employing this stable isotope tracer, researchers can:

-

Assess Target Engagement: Directly measure the inhibition of XOR activity by a drug candidate in a complex biological matrix.

-

Elucidate Mechanism of Action: Differentiate between competitive and non-competitive inhibitors by analyzing enzyme kinetics in the presence of the drug and the labeled substrate.

-

Pharmacodynamic Studies: Quantify the effect of a drug on purine metabolism over time in preclinical and clinical studies.

-

Evaluate Drug Metabolism: In some cases, XOR is involved in the metabolism of xenobiotics. This compound can be used in studies to understand potential drug-drug interactions involving XOR.[1]

References

The Unseen Abundance: A Technical Guide to ¹⁵N and its Transformative Role in Labeling

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular analysis, the subtle variations in isotopic abundance offer a powerful lens through which we can observe biological processes with remarkable clarity. Among the stable isotopes, Nitrogen-15 (¹⁵N), the heavier, naturally occurring counterpart to the ubiquitous ¹⁴N, has emerged as an indispensable tool. Its unique properties and the ability to introduce it into biological systems as a tracer have revolutionized our understanding of metabolism, protein dynamics, and the mechanisms of drug action. This technical guide provides an in-depth exploration of the natural abundance of ¹⁵N and its profound significance in labeling applications across various scientific disciplines, with a particular focus on its utility in drug development.

The Natural Abundance of Nitrogen-15

Nitrogen, a fundamental constituent of life, is predominantly composed of two stable isotopes: ¹⁴N and ¹⁵N. The lighter isotope, ¹⁴N, is far more prevalent, accounting for approximately 99.6% of all nitrogen atoms in nature.[1] Consequently, the natural abundance of ¹⁵N is a mere 0.4%.[1] This low natural abundance is the very characteristic that makes ¹⁵N an exceptional tracer; its artificial enrichment in a molecule or system creates a distinct signal against a low background.

The ratio of these two isotopes is not entirely constant across different ecological and geological systems. These subtle variations are often expressed using the delta (δ) notation in parts per thousand (‰) relative to a standard, which is atmospheric N₂.[1] The δ¹⁵N value provides a unique isotopic signature that can be used to trace nitrogen sources and transformations in the environment.

The following table summarizes the natural abundance of nitrogen isotopes and typical δ¹⁵N values in various materials.

| Isotope | Natural Abundance (%) | Typical δ¹⁵N (‰) vs. Atmospheric N₂ | Material |

| ¹⁴N | ~99.6[1] | Not applicable | Atmospheric N₂ |

| ¹⁵N | ~0.4[1] | 0 | Atmospheric N₂ |

| -10 to +10 | Plant Tissues | ||

| 5.20 to 5.96 | Topsoils | ||

| -1.4 to +2.6 | Ammonium Nitrate Fertilizers | ||

| 3.5 to 16.2 | Manure and Compost |

The Significance of ¹⁵N Labeling in Research and Drug Development

The ability to enrich biomolecules with ¹⁵N has profound implications for a wide range of scientific inquiry, from fundamental metabolic studies to the development of novel therapeutics. By introducing ¹⁵N-labeled compounds into cells, organisms, or biochemical assays, researchers can trace the fate of nitrogen atoms through complex biological pathways.

Elucidating Metabolic Pathways and Protein Dynamics

¹⁵N labeling is a cornerstone of metabolic research. By providing cells or organisms with a diet containing ¹⁵N-enriched nutrients, such as amino acids or ammonium salts, the isotope is incorporated into newly synthesized proteins and other nitrogenous compounds. This allows for the detailed study of protein synthesis, degradation, and turnover rates. In the context of drug development, understanding how a drug candidate affects protein metabolism can provide critical insights into its mechanism of action and potential off-target effects.

Advancing Proteomics and Drug Target Identification

In the field of proteomics, ¹⁵N metabolic labeling has become an invaluable technique for quantitative analysis. By growing one population of cells in a ¹⁵N-enriched medium and a control population in a normal (¹⁴N) medium, the two proteomes can be mixed and analyzed simultaneously by mass spectrometry. The mass difference between the ¹⁵N-labeled and unlabeled peptides allows for the precise quantification of changes in protein expression in response to a drug treatment or other stimuli. This approach, often referred to as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) when using labeled amino acids, is instrumental in identifying potential drug targets and understanding disease pathology at the molecular level.

Enhancing Structural Biology and Drug Design

The unique nuclear properties of ¹⁵N make it particularly well-suited for Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike the more abundant ¹⁴N, ¹⁵N has a nuclear spin of 1/2, which results in sharper NMR signals. This property is exploited in structural biology to determine the three-dimensional structures of proteins and nucleic acids. By selectively labeling specific nitrogen atoms within a protein, researchers can gain detailed information about its structure, dynamics, and interactions with drug molecules, aiding in rational drug design.

Investigating Drug Metabolism

¹⁵N labeling provides a powerful tool for studying the metabolic fate of drug compounds. By synthesizing a drug candidate with one or more ¹⁵N atoms, its absorption, distribution, metabolism, and excretion (ADME) can be meticulously tracked in preclinical and clinical studies. This information is crucial for assessing the safety and efficacy of a new drug.

Experimental Protocols and Methodologies

The successful application of ¹⁵N labeling hinges on robust and well-defined experimental protocols. The following sections provide an overview of key methodologies for ¹⁵N analysis and metabolic labeling.

Isotope Ratio Mass Spectrometry (IRMS) for δ¹⁵N Analysis

Objective: To determine the precise ratio of ¹⁵N to ¹⁴N in a sample.

Methodology:

-

Sample Preparation: The sample is combusted at a high temperature in an elemental analyzer to convert all nitrogen into N₂ gas.

-

Gas Chromatography: The resulting gases are separated by gas chromatography.

-

Ionization: The purified N₂ gas is introduced into the ion source of the mass spectrometer, where it is ionized.

-

Mass Separation: The ions are accelerated and separated based on their mass-to-charge ratio in a magnetic field.

-

Detection: Sensitive detectors measure the ion currents for the different nitrogen isotopes.

-

Data Analysis: The ratio of the ion currents is used to calculate the δ¹⁵N value relative to a known standard.

¹⁵N Metabolic Labeling for Quantitative Proteomics

Objective: To quantitatively compare protein expression levels between two cell populations.

Methodology:

-

Cell Culture: Two populations of cells are cultured in parallel. One population is grown in a medium containing a ¹⁵N-labeled amino acid (e.g., ¹⁵N-arginine and ¹⁵N-lysine for SILAC), while the control population is grown in a medium with the corresponding unlabeled amino acids.

-

Cell Lysis and Protein Extraction: After a sufficient number of cell divisions to ensure near-complete labeling, the cells are harvested, and the proteins are extracted.

-

Sample Mixing: Equal amounts of protein from the labeled and unlabeled cell populations are mixed.

-

Protein Digestion: The protein mixture is digested into smaller peptides using a protease, typically trypsin.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

-

Data Analysis: The mass spectra are analyzed to identify the peptides. The relative abundance of the ¹⁵N-labeled and unlabeled forms of each peptide is used to determine the relative abundance of the corresponding protein in the two original samples.

Visualizing Workflows and Pathways

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical workflow for ¹⁵N metabolic labeling and a simplified representation of a nitrogen signaling pathway.

Caption: A generalized workflow for quantitative proteomics using ¹⁵N metabolic labeling.

Caption: A conceptual diagram of a plant nitrogen signaling cascade.

Conclusion

The low natural abundance of ¹⁵N provides a powerful and versatile tool for researchers across numerous scientific disciplines. From tracing nitrogen cycles in ecosystems to elucidating complex metabolic and signaling pathways in drug development, ¹⁵N labeling techniques offer unparalleled insights at the molecular level. As analytical technologies continue to advance, the applications of ¹⁵N are poised to expand even further, promising to unlock new discoveries and drive innovation in science and medicine.

References

A Technical Guide to the Synthesis of Xanthine-15N2: Enzymatic vs. Chemical Approaches

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic and chemical synthesis of Xanthine-15N2, a critical isotopically labeled compound for various research applications, including metabolic studies and as an internal standard for mass spectrometry. This document details the core methodologies, presents quantitative data for comparison, and provides experimental protocols and workflow visualizations to aid researchers in selecting the optimal synthesis strategy for their needs.

Introduction

Xanthine, a purine base found in most human body tissues and fluids, plays a crucial role in the purine degradation pathway. The stable isotope-labeled version, this compound, is an invaluable tool in drug development and metabolic research. Its synthesis can be broadly categorized into two approaches: enzymatic synthesis, which leverages the specificity of biological catalysts, and traditional chemical synthesis. The choice between these methods depends on factors such as desired yield, purity, cost, and available resources.

Comparative Analysis: Enzymatic vs. Chemical Synthesis

The selection of a synthesis route for this compound involves a trade-off between the elegance and specificity of enzymatic methods and the established, often higher-throughput nature of chemical synthesis. Below is a summary of key quantitative parameters to facilitate a direct comparison.

| Parameter | Enzymatic Synthesis (Projected) | Chemical Synthesis (Commercial Product) |

| Yield | Up to 66% (for related 15N-labeled purine nucleotides)[1][2] | High, but specific yield for the multi-step Traube synthesis can vary. |

| Purity | High, due to enzyme specificity. | Chemical Purity: 90%[3][4] |

| Isotopic Purity | >98 atom% 15N (for related enzymatic syntheses)[5] | 98%+ |

| Reaction Time | Can be lengthy, often involving multiple enzymatic steps or cell culture. | Multi-step synthesis can be time-consuming. |

| Cost | Potentially lower reagent costs if enzymes are produced in-house, but can be offset by development and purification time. | ~$630 per 0.1 g |

| Scalability | Can be challenging to scale up compared to chemical methods. | Well-established for large-scale production. |

| Environmental Impact | Generally lower, using aqueous media and biodegradable catalysts. | Often involves organic solvents and harsher reaction conditions. |

Enzymatic Synthesis of this compound

Enzymatic synthesis of this compound offers a highly specific and potentially more environmentally friendly route. A plausible and efficient method involves the deamination of a correspondingly labeled guanine precursor using the enzyme guanine deaminase (GDA).

Signaling Pathway: Purine Degradation

The enzymatic conversion of guanine to xanthine is a key step in the purine degradation pathway. This pathway is essential for the clearance of purines from the cell.

Caption: Enzymatic conversion of Guanine to Xanthine.

Experimental Workflow: Enzymatic Synthesis

The general workflow for the enzymatic synthesis of this compound involves the preparation of the labeled precursor, the enzymatic reaction itself, and subsequent purification.

Caption: Workflow for enzymatic this compound synthesis.

Experimental Protocol: Enzymatic Synthesis of [1,3-15N2]-Xanthine

This protocol is adapted from methodologies for enzymatic deamination of guanine.

Materials:

-

[1,3-15N2]-Guanine (precursor, to be synthesized or sourced)

-

Recombinant Human Guanine Deaminase (GDA)

-

Sodium Phosphate Buffer (50 mM, pH 7.4)

-

Formic Acid (0.1%)

-

Acetonitrile

-

Deionized Water

-

HPLC system with a C18 column

-

Mass Spectrometer and NMR for analysis

Procedure:

-

Precursor Preparation: Prepare a stock solution of [1,3-15N2]-Guanine in a suitable solvent. Due to the low solubility of guanine, basified water (pH 12 with NaOH) can be used.

-

Enzyme Preparation: Prepare a stock solution of guanine deaminase in 50 mM sodium phosphate buffer (pH 7.4).

-

Reaction Setup:

-

In a reaction vessel, prepare a reaction mixture with a final volume of 3 mL containing the [1,3-15N2]-Guanine substrate at a concentration of 3 µM in 50 mM sodium phosphate buffer.

-

Equilibrate the reaction mixture to 37°C for 3 minutes.

-

Initiate the reaction by adding guanine deaminase to a final concentration of 10 nM.

-

-

Reaction Monitoring and Quenching:

-

Monitor the conversion of guanine to xanthine in real-time by observing the change in absorbance at 270 nm.

-

Alternatively, take aliquots at various time points (e.g., every 10-20 seconds for the first few minutes) and quench the reaction by adding formic acid to a final concentration of 0.55 M.

-

-

Purification:

-

Purify the resulting [1,3-15N2]-Xanthine from the reaction mixture using reverse-phase HPLC with a C18 column. A gradient of 0.1% formic acid in water and acetonitrile is typically used for elution.

-

-

Analysis:

-

Confirm the identity and isotopic enrichment of the purified product using mass spectrometry and NMR spectroscopy.

-

Chemical Synthesis of this compound

The chemical synthesis of this compound, while potentially less specific and environmentally friendly than enzymatic methods, is a well-established and scalable approach. The most common method is the Traube purine synthesis.

Logical Relationship: Traube Purine Synthesis

The Traube synthesis involves the condensation of a pyrimidine derivative with a one-carbon unit to form the fused imidazole ring of the purine.

Caption: Key steps in the Traube synthesis of Xanthine.

Experimental Workflow: Chemical Synthesis

The chemical synthesis of this compound via the Traube method is a multi-step process.

Caption: Workflow for chemical synthesis of this compound.

Experimental Protocol: Chemical Synthesis of [1,3-15N2]-Xanthine via Traube Synthesis

This protocol is a generalized procedure based on the principles of the Traube synthesis.

Materials:

-

[1,3-15N2]-Urea

-

Cyanoacetic acid

-

Acetic anhydride

-

Sodium nitrite (NaNO2)

-

Sodium dithionite (Na2S2O4)

-

Formic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Appropriate organic solvents (e.g., ethanol)

Procedure:

-

Synthesis of [1,3-15N2]-6-Aminouracil:

-

Condense [1,3-15N2]-Urea with cyanoacetic acid in the presence of a dehydrating agent like acetic anhydride to form cyanoacetyl-[1,3-15N2]-urea.

-

Induce ring closure by treating the intermediate with a base (e.g., NaOH) to yield [1,3-15N2]-6-aminouracil.

-

-

Synthesis of [1,3-15N2]-5,6-Diaminouracil:

-

Dissolve the [1,3-15N2]-6-aminouracil in an acidic solution (e.g., acetic acid).

-

Perform nitrosation by the dropwise addition of a sodium nitrite solution at a low temperature to form [1,3-15N2]-6-amino-5-nitrosouracil.

-

Reduce the nitroso group to an amino group using a reducing agent such as sodium dithionite to yield [1,3-15N2]-5,6-diaminouracil.

-

-

Cyclization to [1,3-15N2]-Xanthine:

-

React the [1,3-15N2]-5,6-diaminouracil with formic acid. This can be done by refluxing in formic acid.

-

The cyclization reaction forms the imidazole ring, resulting in the formation of [1,3-15N2]-Xanthine.

-

-

Purification and Analysis:

-

The crude product is often purified by recrystallization.

-

The final product should be characterized by mass spectrometry to confirm the molecular weight and isotopic enrichment, and by NMR to confirm the structure and position of the 15N labels.

-

Conclusion

Both enzymatic and chemical synthesis routes offer viable pathways for the production of this compound. The enzymatic approach, particularly utilizing guanine deaminase, presents a highly specific and environmentally benign method, which may be advantageous for smaller-scale, high-purity applications. However, the development and optimization of such a process may require significant initial investment in molecular biology and enzyme purification.

Conversely, chemical synthesis via the Traube method is a well-established, scalable, and predictable route, with the final product being commercially available. This makes it a more accessible option for many researchers. The choice between these two powerful methodologies will ultimately be guided by the specific requirements of the research, including the desired scale, purity, cost constraints, and available laboratory infrastructure.

References

- 1. Pathway engineered enzymatic de novo purine nucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Xanthine (1,3-¹âµNâ, 98%) CP 90% | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. Enzymatic synthesis of guanine nucleotides labeled with 15N at the 2-amino group of the purine ring - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Xanthine-15N2: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the solubility of isotopically labeled compounds like Xanthine-15N2 is critical for the design and execution of a wide range of biomedical studies. This technical guide provides an in-depth overview of the solubility of this compound in various solvents, detailed experimental protocols for solubility determination, and relevant signaling pathways.

It is widely accepted in the scientific community that isotopic labeling, such as the incorporation of 15N, does not significantly alter the physicochemical properties of a molecule, including its solubility. Therefore, the solubility data for unlabeled xanthine can be reliably used as a proxy for this compound.

Quantitative Solubility Data

The solubility of xanthine is influenced by the solvent, temperature, and pH. The following table summarizes the available quantitative data for unlabeled xanthine in several common solvents.

| Solvent System | Temperature | Solubility |

| Water | 16 °C | 1 g / 14.5 L (approx. 0.069 g/L)[1][2][3] |

| Water | 100 °C | 1 g / 1.4 L (approx. 0.714 g/L)[2] |

| Ethanol | 25 °C | Slightly soluble/Low solubility[4] |

| Methanol | 25 °C | Low solubility |

| 1-Propanol | 25 °C | Insoluble |

| Isopropanol | 25 °C | Insoluble |

| Acetone | 25 °C | Insoluble |

| Dimethyl Sulfoxide (DMSO) | Gently warmed | ~ 1 mg/mL |

| 1 M Sodium Hydroxide (NaOH) | Room Temperature | 50 mg/mL (with sonication) |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Gently warmed | ~ 1 mg/mL |

Xanthine is generally characterized as being poorly soluble in water and many organic solvents. Its solubility in aqueous solutions is significantly dependent on pH. Xanthine is soluble in acidic and alkaline solutions.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a xanthine compound, based on established methodologies in drug discovery.

Objective: To determine the thermodynamic solubility of this compound in a given solvent system.

Materials:

-

This compound

-

Selected solvent(s) (e.g., water, PBS, DMSO)

-

Thermostatted shaker or incubator

-

Microcentrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solutions)

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., 1 M NaOH) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with known concentrations.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the samples in a thermostatted shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, carefully separate the undissolved solid from the saturated solution. This can be achieved by either centrifugation at a high speed or by filtration through a syringe filter. It is crucial to avoid any carryover of solid particles.

-

-

Quantification:

-

Analyze the clear supernatant (saturated solution) using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

For HPLC analysis, inject a known volume of the supernatant and compare the peak area with a calibration curve generated from the standard solutions.

-

For UV-Vis spectrophotometry, measure the absorbance at the wavelength of maximum absorbance for xanthine and determine the concentration using the calibration curve.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the saturated solution. This concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

-

Signaling Pathways and Experimental Workflows

Purine Metabolism Pathway

Xanthine is a key intermediate in the purine degradation pathway. It is formed from the deamination of guanine and the oxidation of hypoxanthine. Xanthine is then oxidized to uric acid by the enzyme xanthine oxidase. This pathway is a critical target in the treatment of conditions like gout, where the accumulation of uric acid leads to painful crystal formation.

Drug Discovery Solubility Workflow

Solubility is a fundamental physicochemical property assessed early in the drug discovery process. Poor solubility can lead to low bioavailability and hinder the development of a potential drug candidate. The following diagram illustrates a typical workflow for assessing solubility in a drug discovery setting.

References

Unraveling Metabolic Fates: A Technical Guide to the Research Applications of Xanthine-15N2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental research applications of Xanthine-15N2, a stable isotope-labeled purine base that serves as a powerful tool for elucidating metabolic pathways, investigating enzyme mechanisms, and tracing the fate of xanthine in biological systems. Its use in conjunction with advanced analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy provides precise and quantitative insights crucial for advancements in biochemistry and drug development.

Core Applications of this compound in Fundamental Research

This compound is a non-radioactive, isotopically labeled molecule where two nitrogen atoms in the xanthine ring are replaced with the heavier 15N isotope. This mass difference allows it to be distinguished from its naturally abundant (14N) counterpart by mass-sensitive analytical methods, making it an ideal tracer for a variety of research applications.

1. Elucidation of Purine Metabolism: The primary role of xanthine in vertebrates is as an intermediate in the degradation of purines. Xanthine is formed from hypoxanthine and is subsequently oxidized to uric acid. By introducing this compound into a biological system, researchers can trace its conversion to 15N-labeled uric acid, thereby quantifying the activity of the key enzyme in this pathway, xanthine oxidoreductase (XOR). This allows for a detailed analysis of purine catabolism under various physiological and pathological conditions.[1][2][3]